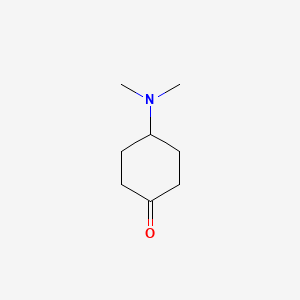

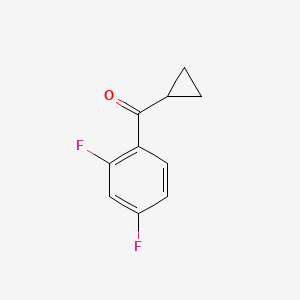

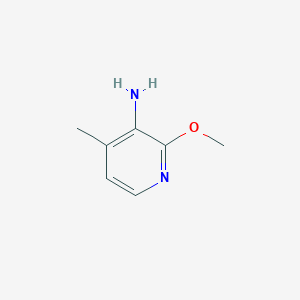

![molecular formula C18H28O7S B1313150 Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester CAS No. 69502-33-6](/img/structure/B1313150.png)

Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester is a chemical compound with the molecular formula C18H28O7S . It is used in research and not intended for human or veterinary use.

Synthesis Analysis

The synthesis of this compound involves the use of a novel fluorescent labeling reagent. It has been used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent .Chemical Reactions Analysis

This compound has been used as a reagent in the labeling of fatty acids. The reaction conditions were optimized by employing a three-factor, three-level Box Behnken design .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications

Transformation in Organic Synthesis

Toluene sulfonic acid derivatives are pivotal in organic synthesis, facilitating transformations and as catalysts in esterification reactions. For example, methyl and ethyl esters of 4-oxo-3-phenylthioalkanoic acids, when boiled in toluene with p-toluene sulfonic acid, form substituted 4-phenylthio-2(5H)-furanones, demonstrating the role of toluene sulfonic acid derivatives in synthesizing heterocyclic compounds (Kulinkovich, Tishchenko, & Romashin, 1988).

Catalysis in Esterification

The catalytic properties of p-toluene sulfonic acid (p-TSA) in esterification processes are well-documented, enhancing reaction rates and yields. For instance, the catalyzed esterification of oleic acid with 2-ethyl hexanol by p-TSA showcases the efficiency of sulfonic acids in biodiesel production and fatty acid modification processes (Lacaze-Dufaure & Mouloungui, 2000).

Synthesis of Fluorescent Labeling Reagents

Toluene-4-sulfonic acid derivatives are utilized in synthesizing fluorescent labeling reagents for analytical applications. A novel reagent designed for labeling fatty acids demonstrates the application in high-performance liquid chromatography (HPLC) with fluorescence detection, indicating its potential in biochemical and analytical research (Dong, Liu, & Chen, 2018).

Surface Modification and Polymer Research

In the field of polymers and materials science, derivatives of toluene sulfonic acid are employed in the synthesis and modification of polymers. For instance, p-toluene sulfonic acid acts as a catalyst in producing hydroxyl-terminated hyperbranched polymers, highlighting its role in developing materials with specific surface properties and applications in surfactant production (Wang Xuechuan, 2012).

properties

IUPAC Name |

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O7S/c1-16-5-7-17(8-6-16)26(19,20)25-15-13-22-11-10-21-12-14-24-18-4-2-3-9-23-18/h5-8,18H,2-4,9-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUELZZOCOJFXRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2CCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

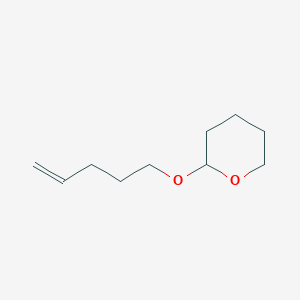

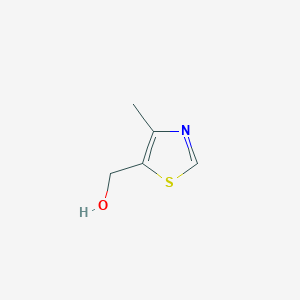

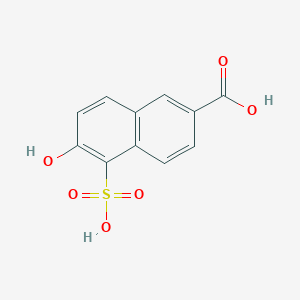

![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)